N-(3-chlorophenyl)-4-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C16H16ClN3O2 This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridylmethylidene group, and a hydrazino-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzoyl chloride with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
M-chlorobutyrylanilide: Shares a similar chlorophenyl group but differs in the rest of the structure.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: Contains similar aromatic groups but has different functional groups and properties.
Uniqueness
N-(3-CHLOROPHENYL)-4-{2-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(6-methylpyridin-2-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-12-4-2-7-15(20-12)11-19-22-17(24)9-8-16(23)21-14-6-3-5-13(18)10-14/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)/b19-11+ |
InChI Key |
PTONXJDCUWXHCQ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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